molecular formula C17H18O5 B5019713 2-phenoxy-1-(2,3,4-trimethoxyphenyl)ethanone

2-phenoxy-1-(2,3,4-trimethoxyphenyl)ethanone

Cat. No.: B5019713
M. Wt: 302.32 g/mol
InChI Key: KKBQDNVKQMLDSW-UHFFFAOYSA-N
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Description

2-phenoxy-1-(2,3,4-trimethoxyphenyl)ethanone is an organic compound that features a phenoxy group and a trimethoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-(2,3,4-trimethoxyphenyl)ethanone typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with phenoxyacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-1-(2,3,4-trimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenoxy and trimethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy or trimethoxy derivatives.

Scientific Research Applications

2-phenoxy-1-(2,3,4-trimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacophore features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-phenoxy-1-(2,3,4-trimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The phenoxy group can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone
  • 2-phenoxy-1-(2,3,4-trimethylphenyl)ethanone
  • 2-phenoxy-1-(2,3,4-trimethoxyacetophenone)

Uniqueness

2-phenoxy-1-(2,3,4-trimethoxyphenyl)ethanone is unique due to the presence of both phenoxy and trimethoxyphenyl groups, which confer distinct chemical and biological properties. The trimethoxyphenyl group enhances its pharmacological activity, while the phenoxy group improves its solubility and stability.

Properties

IUPAC Name

2-phenoxy-1-(2,3,4-trimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-19-15-10-9-13(16(20-2)17(15)21-3)14(18)11-22-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBQDNVKQMLDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)COC2=CC=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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